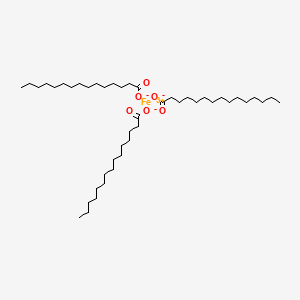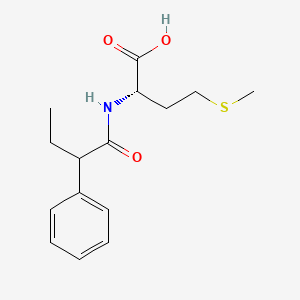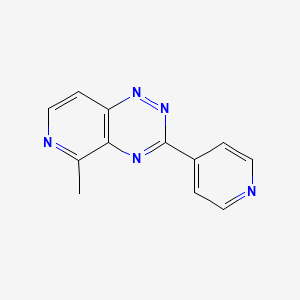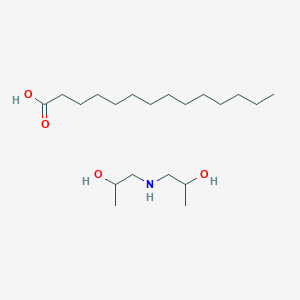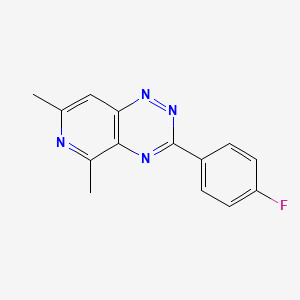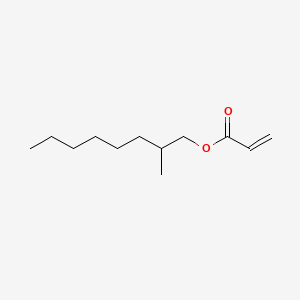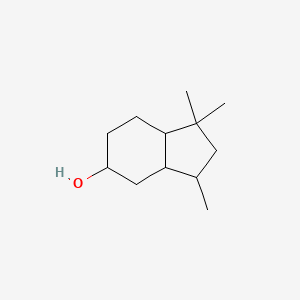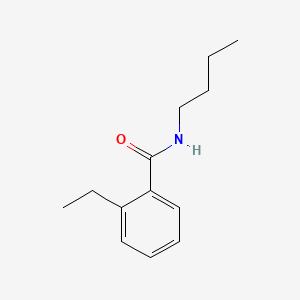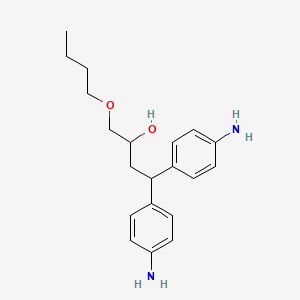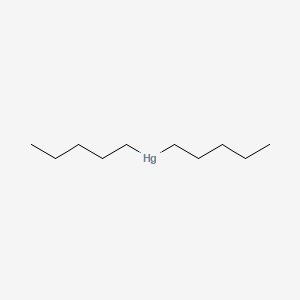
2,3-Dimethylpentane-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions
2,3-Dimethylpentane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Halogenated compounds (R-X) or alkylated thiols (R-S-R’).
科学的研究の応用
2,3-Dimethylpentane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2,3-Dimethylpentane-3-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The sulfur-hydrogen bond can form hydrogen bonds or undergo nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound in both chemical and biological systems.
類似化合物との比較
Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the thiol group.
3-Methylhexane: Another isomer of heptane with a different arrangement of carbon atoms.
2,3-Dimethyl-3-pentanethiol: A structural isomer with a different position of the thiol group.
Uniqueness
2,3-Dimethylpentane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where thiol-specific reactions are required, such as in the synthesis of sulfur-containing compounds or in biological studies involving thiol-based interactions.
特性
CAS番号 |
84962-78-7 |
|---|---|
分子式 |
C7H16S |
分子量 |
132.27 g/mol |
IUPAC名 |
2,3-dimethylpentane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 |
InChIキー |
PTDKEPLJMRZWRB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(C)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


